molecular formula C12H15BrO B1293265 3'-Bromo-3,3-dimethylbutyrophenone CAS No. 898764-35-7

3'-Bromo-3,3-dimethylbutyrophenone

Cat. No. B1293265
M. Wt: 255.15 g/mol
InChI Key: LXPVYOBEYLCMQE-UHFFFAOYSA-N
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Description

The compound of interest, 3'-Bromo-3,3-dimethylbutyrophenone, is a brominated ketone with potential applications in various chemical syntheses. While the specific compound is not directly discussed in the provided papers, related brominated compounds and their chemical behaviors can offer insights into the properties and reactivity of such molecules.

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several studies. For instance, the regioselective Pd-catalyzed synthesis of 3-methyl-5-bromo-2-pyrone is an efficient one-step protocol that leads to the formation of a key intermediate for the synthesis of keto analogues of natural products . Similarly, the synthesis of pyridine derivatives through carbon-carbon coupling reactions, as described in the study of 3-bromo-5-(2,5-difluorophenyl)pyridine, highlights the importance of brominated intermediates in constructing complex organic molecules . These methods could potentially be adapted for the synthesis of 3'-Bromo-3,3-dimethylbutyrophenone.

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using spectroscopic techniques and computational methods. For example, the combined experimental and computational study of brominated pyridine derivatives provides insight into their molecular geometry, electronic properties, and potential biological activity . The use of X-ray diffraction (XRD) and density functional theory (DFT) calculations can reveal the structural details of such molecules, which is crucial for understanding their reactivity and designing further chemical transformations.

Chemical Reactions Analysis

Brominated compounds are versatile in chemical reactions. The study of 3-bromo-2-pyrone demonstrates its utility as a diene in thermal Diels-Alder cycloadditions, which can be followed by reductive debromination to yield halogen-free cycloadducts . This indicates that brominated compounds like 3'-Bromo-3,3-dimethylbutyrophenone could participate in similar cycloaddition reactions. Additionally, the demethylation of bromophos, a dimethyl aryl phosphorothionate, by a glutathione-dependent liver enzyme and by alkaline hydrolysis, shows the susceptibility of brominated compounds to nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom, which can affect their polarity, boiling points, and reactivity. The second-derivative UV spectrophotometric assay used to determine the degradation kinetics of a brominated naphthoquinone compound suggests that brominated compounds can have specific absorption characteristics useful for analytical purposes . The electrocyclic reactions of αα'-dibromophorone leading to the formation of bromohydroxyphorone also demonstrate the reactivity of brominated ketones under certain conditions .

Scientific Research Applications

  • 3-(Bromoacetyl)coumarins

    • Application Summary : 3-(Bromoacetyl)coumarins are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Methods of Application : The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
    • Results or Outcomes : These compounds have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
  • 3-Bromo-N-(3-Fluorophenyl)benzenesulfonamide

    • Application Summary : Sulfonamides, including 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, are used as antibacterial drugs .
    • Methods of Application : The compound is synthesized by the amidation reaction .
    • Results or Outcomes : The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
  • 3-Bromo-Isoxazoline Derivatives

    • Application Summary : Selected 3-bromo-isoxazoline derivatives are able to penetrate cancer cells and bind and inhibit the GAPDH enzyme, altering the cancer metabolic profile and decreasing cancer-cell growth .
    • Methods of Application : The compounds are introduced into cancer cells .
    • Results or Outcomes : The compounds do not affect normal cells, and among the various analyzed compounds, AXP-3019 resulted in the more active inhibitor .
  • α-Bromonitrostyrenes
    • Application Summary : α-Bromonitrostyrenes are highly reactive and versatile reagents in organic syntheses. They act as an effective dielectrophile in the reaction with various nucleophiles .
    • Methods of Application : The bromo and nitro groups in the structure of α-bromonitrostyrene behave as good leaving groups for the assembly of a diverse range of heterocyclic compounds .
    • Results or Outcomes : The transformations of α-bromonitrostyrenes under organocatalysis, metal catalysis, and base-catalysis systems as well as catalyst-free conditions have been studied .
  • 3’-Bromo-3,3-dimethylbutyrophenone
    • Application Summary : This compound is a colorless oil and is used in various organic syntheses .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The specific results or outcomes are not provided in the source .

properties

IUPAC Name

1-(3-bromophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPVYOBEYLCMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642385
Record name 1-(3-Bromophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-3,3-dimethylbutyrophenone

CAS RN

898764-35-7
Record name 1-(3-Bromophenyl)-3,3-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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